Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate

Lipophilicity ADME Drug Design

Med chem teams optimizing thiazole-based fungicidal carboxamides often encounter reproducibility failures when using positional isomers or non-specific substitution patterns. This methyl ester delivers the exact 2,4-dichlorophenyl substitution validated in patent literature, where positional isomers exhibit 5- to 25-fold lower antifungal activity. • Enables focused SAR on the carboxamide side chain without re-optimizing phenyl substitution • XLogP3-AA = 4.1, ideal for CNS drug design; derived carboxylic acid shows pKi = 7.2 at CaMKIIα • Reactive methyl ester handle for late-stage amidation or hydrolysis • Consistent batch identity ensures synthetic route validity for CROs and medicinal chemistry programs

Molecular Formula C11H7Cl2NO2S
Molecular Weight 288.1 g/mol
Cat. No. B13680443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate
Molecular FormulaC11H7Cl2NO2S
Molecular Weight288.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
InChIKeyRZAZXEOFXMPSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate Is a Key Thiazole Building Block


Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS 1556678-33-1) is a 2,4-disubstituted thiazole derivative featuring a methyl ester at the 4-position and a 2,4-dichlorophenyl ring at the 2-position [1]. This specific substitution pattern places it within a privileged scaffold class widely explored for antifungal, antibacterial, and anticancer applications [2]. The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring is not merely a spectral feature; it critically modulates electron density, lipophilicity (XLogP3-AA = 4.1), and metabolic stability compared to non-chlorinated or mono-chlorinated analogs [1][3]. This compound serves as a key ester intermediate, offering a reactive handle for further derivatization into carboxamides or carboxylic acids, which is essential for late-stage functionalization in structure-activity relationship (SAR) campaigns [4].

SAR Intermediate 2,4-disubstituted thiazole scaffold for antifungal, antibacterial, and anticancer research
Derivatization Handle Methyl ester enables smooth conversion to carboxamides or carboxylic acids
Lipophilicity Tuning Dichlorophenyl pattern critically modulates logP and metabolic stability

Procurement Risk: Why This 2,4-Dichlorophenyl Thiazole Is Non-Interchangeable


Generic substitution among thiazole-4-carboxylate esters introduces significant risk to research reproducibility and synthetic route validity. The 2,4-dichlorophenyl substitution pattern is not arbitrary; patents specifically enumerate this group alongside distinct alternatives like 2,6-dichlorophenyl, 3,5-dichlorophenyl, or 2,4,6-trichlorophenyl, indicating that biological activity and physicochemical properties are exquisitely sensitive to the chlorine substitution pattern [1]. Replacing the 2,4-dichlorophenyl group with a 4-chlorophenyl or unsubstituted phenyl analog alters the XLogP by approximately 0.5–1.0 log units, which can drastically change membrane permeability and off-target binding [2]. Similarly, replacing the methyl ester with an ethyl or higher alkyl ester can reduce electrophilic reactivity and alter metabolic hydrolysis rates, as methyl esters consistently demonstrate superior bioavailability in certain thiazole prodrug series [3]. In agrochemical lead optimization, even a positional isomer change from 2,4-dichloro to 2,5-dichloro has been shown to result in complete loss of fungicidal activity against specific phytopathogens [1].

Positional Isomer Shift
2,4-dichloro substitution is not interchangeable with 2,5- or 3,5-isomers; activity may be lost.
Ester Reactivity Variance
Ethyl or higher alkyl esters reduce reactivity and alter hydrolysis kinetics vs. methyl ester.
Substitution Sensitivity
Even a single chlorine positional shift can drastically change fungicidal and physicochemical profiles.

Quantitative Differentiation Guide vs. Closest Analogs


Lipophilicity-Driven Differentiation: 2,4-Dichlorophenyl vs. 4-Chlorophenyl and Phenyl Analogs

The 2,4-dichlorophenyl substitution elevates LogP (XLogP3-AA = 4.1) compared to the 4-chlorophenyl analog (predicted XLogP3-AA ≈ 3.4) and the unsubstituted phenyl analog (predicted XLogP3-AA ≈ 2.6), directly impacting passive membrane permeability [1]. This logP range is optimal for crossing biological membranes while maintaining aqueous solubility for formulation, a balance critical for both agrochemical foliar uptake and oral drug absorption [2].

Lipophilicity
Class-level
ΔLogP +0.7 to +1.5 over analogs
Enhances membrane permeability potential
Predicted via XLogP3-AA (PubChem)
Lipophilicity ADME Drug Design

Synthetic Tractability: Methyl Ester Reactivity vs. Ethyl Ester

The methyl ester of 2-(2,4-dichlorophenyl)thiazole-4-carboxylate serves as a more reactive intermediate for amidation and hydrolysis compared to the corresponding ethyl ester. In CaMKIIα hub ligand development, the tert-butyl ester prodrug strategy was required for brain penetration, but the methyl ester intermediate provided a balance of stability and reactivity, enabling smooth conversion to the active carboxylic acid under mild basic conditions (LiOH, THF/H2O, 25°C, 2h) [1]. The ethyl ester analog required longer reaction times and elevated temperatures (40°C, 6h) to achieve comparable hydrolysis yields, increasing the risk of thiazole ring degradation [1].

Hydrolysis Kinetics
Cross-study
25°C, 2h vs. 40°C, 6h (ethyl ester)
Milder deprotection reduces side products
LiOH/THF/H2O conditions
Synthetic Chemistry Prodrug Design Hydrolysis

Agrochemical Relevance: 2,4-Dichlorophenyl as a Privileged Fungicidal Substructure

The 2,4-dichlorophenyl group is explicitly claimed in broad-scope agrochemical patents as a preferred substituent for thiazole-4-carboxylic ester fungicides [1]. This patent protection, combined with literature precedent that 2,4-dichlorophenyl-containing thiazole derivatives exhibit MIC values against phytopathogenic fungi in the range of 2–10 µg/mL, underscores the scaffold's relevance for crop protection programs [2]. In contrast, the 3,5-dichlorophenyl and 2,5-dichlorophenyl isomers are often associated with diminished potency in these assays, making the 2,4-substitution pattern non-substitutable [1].

Fungicidal Potency
Class-level
5–25× higher vs. positional isomers
Positional isomer sensitivity in antifungal assays
Patent-reported MIC ranges
Agrochemical Fungicide Structure-Activity Relationship

Where Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate Delivers Value


Agrochemical Fungicide Lead Optimization

Medicinal chemistry teams developing new fungicidal thiazole-4-carboxamides should procure this methyl ester as a core intermediate. The 2,4-dichlorophenyl group is explicitly validated in patent literature as a potency-enhancing moiety, with positional isomers showing 5- to 25-fold lower antifungal activity. By incorporating this intermediate early, teams can focus SAR efforts on the carboxamide side chain rather than re-optimizing the phenyl substitution pattern [1][2].

CNS Drug Discovery: Optimizing Lipophilicity for Brain Penetration

The XLogP3-AA of 4.1 positions this compound in the ideal range for CNS drug design. As demonstrated in the CaMKIIα hub domain project, the corresponding carboxylic acid (derived from the methyl ester) showed mid-nanomolar affinity (pKi = 7.2). Researchers developing kinase inhibitors or other CNS-active 2-arylthiazoles can use this ester as a key intermediate, benefiting from its balanced lipophilicity and favorable ester hydrolysis kinetics compared to ethyl or tert-butyl analogs [3].

SAR Expansion of Antimicrobial Thiazoles

For academic and industrial labs exploring 2,4-disubstituted thiazoles as antitubercular or antibacterial agents, this compound serves as a versatile starting point. When coupled with an appropriate amine through amidation, the resulting library members can be rapidly screened. The 2,4-dichloro substitution is documented to enhance antitubercular activity (MIC = 4.41 µM in chalcone-thiazole hybrids) relative to the unsubstituted phenyl baseline, making it a strategic choice for initial library synthesis [4].

Custom Synthesis and CRO: Ensuring Isomeric Purity

Contract research organizations (CROs) offering custom synthesis of thiazole derivatives must source and specify this exact isomer (2,4-dichloro, not 2,5- or 3,5-). The distinct physicochemical properties (logP, steric bulk) of positional isomers can drastically alter reaction outcomes in subsequent steps. Providing this specific intermediate to clients ensures batch-to-batch consistency and alignment with the intended patent SAR space, mitigating the risk of synthetic route failure [1].

Application
Selection Property
Validation Focus
Fungicide Lead Optimization
2,4-dichlorophenyl pattern
Positional isomer antifungal SAR
CNS Ligand Development
Methyl ester hydrolysis kinetics
Carboxylic acid conversion & target affinity
Antimicrobial Library Synthesis
Reactive methyl ester handle
Amidation scope and MIC determination
Custom Synthesis (CRO)
Specified 2,4-dichloro isomer
Batch consistency & patent alignment
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